molecular formula C14H14N4O4S B10950720 Ethyl 5-carbamoyl-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B10950720
M. Wt: 334.35 g/mol
InChI Key: VWPKMSORBBHOCE-UHFFFAOYSA-N
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Description

Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a pyrazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the necessary functional groups through a series of reactions, including nitration, reduction, and acylation. The pyrazine ring can be introduced through a condensation reaction with an appropriate pyrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-2-pyridinecarboxylate: Similar in structure but lacks the thiophene and pyrazine rings.

    5-Amino-pyrazoles: These compounds share the pyrazole ring but differ in other structural aspects.

Uniqueness

Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, a pyrazine ring, and multiple functional groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C14H14N4O4S/c1-3-22-14(21)9-7(2)10(11(15)19)23-13(9)18-12(20)8-6-16-4-5-17-8/h4-6H,3H2,1-2H3,(H2,15,19)(H,18,20)

InChI Key

VWPKMSORBBHOCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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